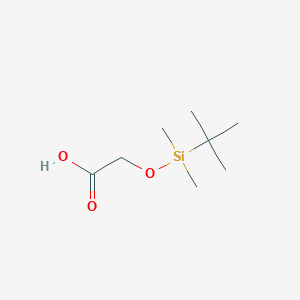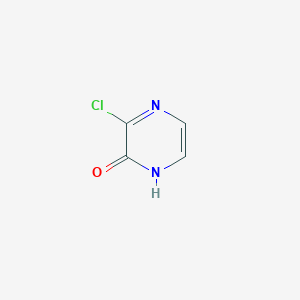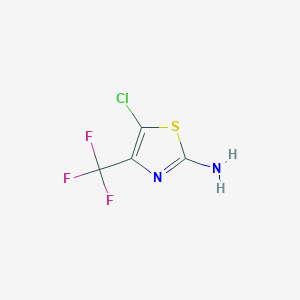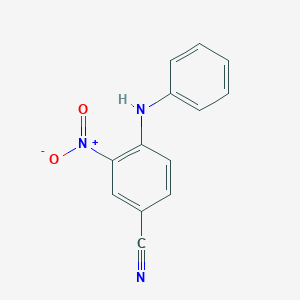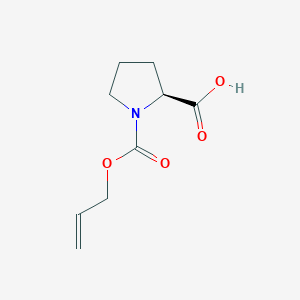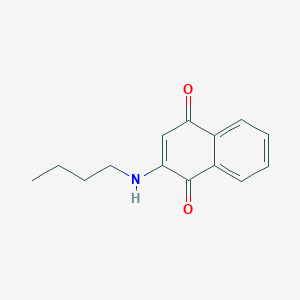
2-(Butylamino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)naphthalene-1,4-dione, also known as NBT, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBT is a fluorescent dye that is commonly used as a redox indicator in biological systems. Its ability to detect reactive oxygen species (ROS) has made it an important tool in the study of oxidative stress and cellular damage.
Aplicaciones Científicas De Investigación
2-(Butylamino)naphthalene-1,4-dione is widely used in scientific research as a redox indicator to detect ROS. ROS are highly reactive molecules that are produced during normal cellular metabolism. However, excessive production of ROS can lead to oxidative stress, which is associated with a number of diseases including cancer, diabetes, and neurodegenerative disorders. 2-(Butylamino)naphthalene-1,4-dione is used to measure ROS levels in cells and tissues, which helps researchers to understand the role of oxidative stress in disease pathogenesis.
Mecanismo De Acción
2-(Butylamino)naphthalene-1,4-dione is a redox indicator that undergoes a color change from yellow to purple when it is reduced by ROS. The mechanism of action involves the transfer of electrons from the ROS to the 2-(Butylamino)naphthalene-1,4-dione molecule. The reduced form of 2-(Butylamino)naphthalene-1,4-dione is purple, which can be detected using fluorescence or absorbance spectroscopy. The intensity of the purple color is proportional to the amount of ROS present in the sample.
Efectos Bioquímicos Y Fisiológicos
2-(Butylamino)naphthalene-1,4-dione has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. 2-(Butylamino)naphthalene-1,4-dione has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 2-(Butylamino)naphthalene-1,4-dione has been shown to protect against oxidative stress-induced cell death in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Butylamino)naphthalene-1,4-dione is a useful tool for measuring ROS levels in cells and tissues. It is a relatively inexpensive and easy-to-use reagent that can be used in a variety of experimental settings. However, there are some limitations to its use. 2-(Butylamino)naphthalene-1,4-dione is not specific to any particular ROS species, and it can be influenced by other factors such as pH and temperature. Additionally, the sensitivity of 2-(Butylamino)naphthalene-1,4-dione can vary depending on the experimental conditions, which can lead to variability in the results.
Direcciones Futuras
There are several future directions for research involving 2-(Butylamino)naphthalene-1,4-dione. One area of interest is the development of more specific redox indicators that can distinguish between different ROS species. Another area of research is the use of 2-(Butylamino)naphthalene-1,4-dione in vivo to study oxidative stress in animal models of disease. Additionally, there is potential for the use of 2-(Butylamino)naphthalene-1,4-dione in clinical settings as a diagnostic tool for oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 2-(Butylamino)naphthalene-1,4-dione involves the reaction of 2-naphthoic acid with butylamine and potassium hydroxide in ethanol. The reaction is carried out at room temperature and the product is obtained as a yellow solid. The compound is then purified by recrystallization in ethanol. The purity of the compound is confirmed by thin-layer chromatography and spectroscopic analysis.
Propiedades
Número CAS |
59094-50-7 |
|---|---|
Nombre del producto |
2-(Butylamino)naphthalene-1,4-dione |
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-(butylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-2-3-8-15-12-9-13(16)10-6-4-5-7-11(10)14(12)17/h4-7,9,15H,2-3,8H2,1H3 |
Clave InChI |
MKWZCIOGPKWHOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Otros números CAS |
59094-50-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



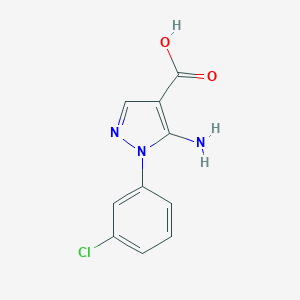
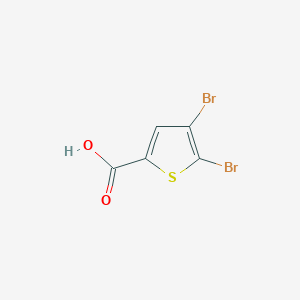

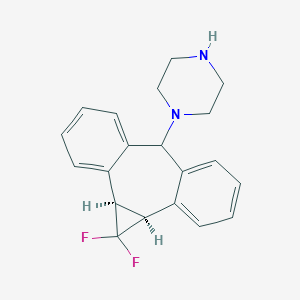

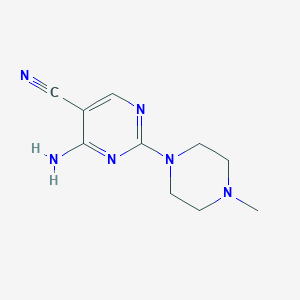
![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

